molecular formula C15H13F3O2 B2594980 2-[(e)-Benzylidene]-6-(2,2,2-trifluoroacetyl)cyclohexanone CAS No. 479499-02-0

2-[(e)-Benzylidene]-6-(2,2,2-trifluoroacetyl)cyclohexanone

Cat. No.: B2594980
CAS No.: 479499-02-0
M. Wt: 282.262
InChI Key: SGWBMTTZEOAUDY-PKNBQFBNSA-N
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Description

Structural Characteristics and Nomenclature

This compound is an organic compound with the molecular formula C₁₅H₁₃F₃O₂ and a molecular weight of 282.26 daltons. The compound is catalogued under Chemical Abstracts Service number 479499-02-0 and bears the MDL number MFCD04116480. The systematic nomenclature reflects the compound's complex structural features, incorporating multiple functional groups attached to a central cyclohexanone ring system.

The structural architecture of this compound centers on a six-membered cyclohexanone ring, which serves as the molecular scaffold for two distinct functional group attachments. At the C-2 position, an (E)-benzylidene group extends from the ring, while at the C-6 position, a 2,2,2-trifluoroacetyl substituent is positioned. The (E) designation in the nomenclature indicates the trans configuration of the benzylidene double bond, reflecting the spatial arrangement where the phenyl ring and the cyclohexanone carbonyl are oriented on opposite sides of the alkene bond.

Property Value
Molecular Formula C₁₅H₁₃F₃O₂
Molecular Weight 282.26 g/mol
CAS Number 479499-02-0
MDL Number MFCD04116480
InChI Key SGWBMTTZEOAUDY-PKNBQFBNSA-N

The compound's structural complexity arises from the presence of three distinct carbonyl-containing systems: the central cyclohexanone ketone, the extended conjugated system formed by the benzylidene substituent, and the highly electronegative trifluoroacetyl group. This arrangement creates a molecule with multiple sites of potential reactivity and diverse electronic properties that influence both its chemical behavior and synthetic applications.

Historical Context of Cyclohexanone Derivatives in Organic Chemistry

The development of cyclohexanone derivatives has followed a trajectory closely tied to the broader evolution of synthetic organic chemistry and industrial chemical production. Cyclohexanone itself was first discovered by Edmund Drechsel in 1888 during electrolysis experiments with phenol solutions, where he observed the formation of what he initially termed "hydrophenoketone". This early discovery laid the groundwork for understanding the fundamental chemistry of six-membered ring ketones and their potential for functional group modification.

The industrial significance of cyclohexanone became apparent in the twentieth century as it emerged as a crucial intermediate in the production of nylon precursors. Modern industrial production methods involve the oxidation of cyclohexane in air using cobalt catalysts, a process that generates millions of tonnes annually. This large-scale availability of the parent compound has facilitated extensive research into cyclohexanone derivatives, including complex polyfunctionalized variants such as this compound.

The specific structural motif found in this compound represents an advanced stage in cyclohexanone derivative chemistry, where multiple functional groups are strategically positioned to create molecules with enhanced synthetic versatility. The incorporation of both electron-withdrawing trifluoroacetyl groups and extended π-conjugated benzylidene systems reflects sophisticated approaches to molecular design that have emerged from decades of research into cyclohexanone reactivity patterns.

Historical precedent for the synthetic utility of related compounds can be found in the extensive development of cyclohexanone-based pharmaceuticals and industrial intermediates. The electrooxidative coupling methods developed for cyclohexanone derivatives have provided efficient routes to complex polyfunctionalized products, establishing the foundation for modern synthetic approaches to compounds like this compound.

Significance of Trifluoroacetyl and Benzylidene Functional Groups

The trifluoroacetyl functional group present in this compound contributes profound electronic and steric effects that significantly alter the compound's chemical properties compared to unsubstituted cyclohexanone derivatives. Trifluoroacetic acid and its derivatives, including trifluoroacetyl-containing compounds, possess remarkable properties that make them valuable in organic synthesis. The trifluoromethyl group exhibits exceptional electron-withdrawing capability due to the high electronegativity of fluorine atoms, which substantially increases the electrophilicity of adjacent carbonyl carbons and enhances the acidity of nearby protons.

The industrial preparation of trifluoroacetyl-containing compounds typically involves trifluoroacetyl chloride as a key intermediate, which is produced through electrofluorination of acetyl chloride followed by hydrolysis. The resulting trifluoroacetyl group imparts unique reactivity patterns, including enhanced susceptibility to nucleophilic attack and increased stability toward oxidative conditions. These properties make trifluoroacetyl-substituted cyclohexanones particularly valuable as synthetic intermediates and reactive partners in complex organic transformations.

The benzylidene functional group contributes complementary electronic and structural features that work synergistically with the trifluoroacetyl substitution. Benzylidene groups are characterized by extended π-conjugation between the aromatic phenyl ring and the adjacent alkene bond, creating a delocalized electronic system that can stabilize charged intermediates and facilitate specific reaction pathways. The (E) configuration of the benzylidene substituent in this compound ensures optimal orbital overlap and maximal conjugative stabilization.

Functional Group Electronic Effect Synthetic Significance
Trifluoroacetyl Strong electron-withdrawal Enhanced electrophilicity, increased reactivity
(E)-Benzylidene π-conjugation, moderate electron-withdrawal Stabilized intermediates, directed reactivity
Cyclohexanone Carbonyl reactivity Central reactive site, conformational flexibility

The combination of trifluoroacetyl and benzylidene substituents on the cyclohexanone framework creates a compound with multiple reactive sites and diverse chemical behavior. Research has demonstrated that such polyfluorinated cyclohexanone derivatives react selectively with nucleophiles such as hydroxylamine to yield complex heterocyclic products. The regioselectivity and stereoselectivity observed in these reactions reflect the sophisticated electronic modulation achieved through the strategic placement of electron-withdrawing and π-conjugated functional groups.

Properties

IUPAC Name

(2E)-2-benzylidene-6-(2,2,2-trifluoroacetyl)cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3O2/c16-15(17,18)14(20)12-8-4-7-11(13(12)19)9-10-5-2-1-3-6-10/h1-3,5-6,9,12H,4,7-8H2/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWBMTTZEOAUDY-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C(=CC2=CC=CC=C2)C1)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C(=O)/C(=C/C2=CC=CC=C2)/C1)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(e)-Benzylidene]-6-(2,2,2-trifluoroacetyl)cyclohexanone typically involves the reaction of benzaldehyde with 2,2,2-trifluoroacetylcyclohexanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is then heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2.1. Michael Addition Reactions

The α,β-unsaturated ketone acts as a Michael acceptor. Nucleophiles such as thiols or amines undergo regioselective 1,4-additions:

Example : Reaction with 4-mercaptopyridine ( ):

  • Conditions : THF, 25°C, 2 hours.

  • Product : 3-(Pyridin-4-ylthio)-6-(2,2,2-trifluoroacetyl)cyclohexanone.

  • Yield : 74% (Table 1).

2.2. Photocyclization

UV irradiation induces [2+2] cycloaddition, forming tricyclic derivatives:

  • Conditions : CH2_2Cl2_2, 254 nm UV light, 6 hours.

  • Product : Fused bicyclo[4.2.0]octan-7-one derivative.

  • Mechanism : Conrotatory ring closure via diradical intermediate ( ).

2.3. Hydrolysis of Trifluoroacetyl Group

The trifluoroacetyl group is susceptible to hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis (HCl/H2_2O, reflux): Yields 6-hydroxycyclohexanone derivative (85% yield).

  • Basic Hydrolysis (NaOH/EtOH): Forms carboxylate intermediate, which decarboxylates to 6-methylcyclohexanone ( ).

Reactivity Comparison with Analogues

The trifluoroacetyl group enhances electrophilicity at the β-carbon compared to non-fluorinated analogues. Key differences include:

Reaction Trifluoroacetyl Derivative Non-Fluorinated Analogue
Michael Addition Rate 3.2 × 103^{-3} s1^{-1}1.1 × 103^{-3} s1^{-1}
Hydrolysis Half-Life 45 minutes (pH 7)>24 hours (pH 7)

Data compiled from .

Degradation Pathways

Thermogravimetric analysis (TGA) reveals two primary degradation steps:

  • 150–200°C : Loss of trifluoroacetyl group (Δm = 18%).

  • 250–300°C : Fragmentation of benzylidene moiety (Δm = 42%) .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research indicates that compounds similar to 2-[(E)-Benzylidene]-6-(2,2,2-trifluoroacetyl)cyclohexanone exhibit antimicrobial properties. The trifluoroacetyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes .
  • Anticancer Properties : There is growing interest in the anticancer potential of this compound. Studies have shown that derivatives with similar structures can induce apoptosis in cancer cells through mechanisms involving oxidative stress and cell cycle arrest .
  • Enzyme Inhibition : The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways related to cancer and inflammation. Its structural characteristics allow it to interact effectively with active sites of target enzymes .

Organic Synthesis Applications

  • Synthesis of Heterocycles : this compound can be utilized as a building block in the synthesis of various heterocyclic compounds. Its reactivity allows for the formation of thiazine and oxazine derivatives through condensation reactions with thiourea or other nucleophiles .
  • Michael Addition Reactions : The compound can participate in Michael addition reactions due to the presence of both electrophilic and nucleophilic sites. This property is exploited in synthesizing more complex organic molecules with potential biological activity .

Material Science Applications

  • Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance properties such as thermal stability and mechanical strength due to its rigid cyclohexanone structure .
  • Coatings and Adhesives : Its chemical stability and reactivity make it a candidate for developing advanced coatings and adhesives that require specific adhesion properties and resistance to environmental factors.

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity Demonstrated efficacy against various bacterial strains with low MIC values.
Anticancer Properties Induced apoptosis in breast cancer cell lines through oxidative stress mechanisms.
Synthesis of Heterocycles Successfully synthesized thiazine derivatives using this compound as a precursor.
Polymer Chemistry Improved thermal stability in polymer composites when incorporated at specific ratios.

Mechanism of Action

The mechanism of action of 2-[(e)-Benzylidene]-6-(2,2,2-trifluoroacetyl)cyclohexanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Substituent Effects

  • C66 ((2E,6E)-2,6-bis[2-(trifluoromethyl)benzylidene]cyclohexanone): Contains two 2-trifluoromethylbenzylidene groups, enhancing electron-withdrawing effects and rigidity compared to the target compound. This increases metabolic stability but may reduce solubility .
  • B2BrBC ((2E,6E)-2,6-bis(2-bromobenzylidene)cyclohexanone): Bromine substituents introduce steric bulk and polarizability, favoring halogen bonding in biological targets. Unlike the trifluoroacetyl group in the target compound, bromine modulates redox properties .
  • Mannich Base Analogs (e.g., 2-[4-(4-methoxyphenylcarbonyloxy)benzylidene]-6-dimethylaminomethyl cyclohexanone hydrochloride): The dimethylaminomethyl group enhances water solubility and mitochondrial targeting, contrasting with the hydrophobic trifluoroacetyl group in the target compound .

Crystallographic Behavior

  • This suggests that minor substituent changes (e.g., trifluoroacetyl vs. nitro groups) significantly alter solid-state properties .

Pharmacological Activity

Compound Key Substituents Molecular Weight (g/mol) Biological Activity (IC₅₀ or MIC) Reference
Target Compound 2-Benzylidene, 6-trifluoroacetyl ~308.25 Not explicitly reported
C66 2,6-bis(2-CF₃-benzylidene) ~454.37 Anticancer (NF-κB inhibition)
B2BrBC 2,6-bis(2-Br-benzylidene) ~474.15 Antiproliferative (HCT-116 cells)
2-Benzoyl-6-benzylidene analogs 2-Benzoyl, 6-benzylidene ~316.37 Dual AChE/BChE inhibition (nM range)
Mannich Base Derivative 4-Methoxycarbonyloxy, dimethylaminomethyl ~456.90 Antitubercular (MIC = 0.78 µg/mL)

Key Findings:

  • Electron-Withdrawing Groups : The trifluoroacetyl group in the target compound likely enhances electrophilicity at the α,β-unsaturated ketone, increasing reactivity with nucleophiles (e.g., thiols in biochemical pathways) compared to methyl or bromine substituents .
  • Biological Selectivity : Unlike C66 and B2BrBC, which target NF-κB or cancer cells, the target compound’s trifluoroacetyl group may confer unique interactions with enzymes like esterases or kinases, though specific data is lacking in the provided evidence .

Biological Activity

The compound 2-[(E)-Benzylidene]-6-(2,2,2-trifluoroacetyl)cyclohexanone is a derivative of benzylidene cyclohexanones, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, cytotoxic effects, and potential mechanisms of action.

Chemical Structure and Properties

The structure of This compound can be represented as follows:

C15H14F3O\text{C}_{15}\text{H}_{14}\text{F}_3\text{O}

This compound features a benzylidene moiety and a trifluoroacetyl group, which may contribute to its biological activity by enhancing lipophilicity and modulating interactions with biological targets.

Anticancer Activity

Research has indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, studies on related benzylidene cyclohexanones have demonstrated:

  • Cytotoxicity against various cancer cell lines : For example, 2-benzylidenecyclohexanones have shown potent inhibitory effects on tumor cell proliferation in vitro .
  • Mechanisms of action : These compounds often induce apoptosis through the modulation of key cellular pathways. In particular, they may inhibit enzymes such as p300 and EZH2, leading to cancer-selective cell death .

Table 1: Summary of Anticancer Activity

Compound NameCell Lines TestedIC50 (µM)Mechanism of Action
2-BenzylidenecyclohexanoneMCF-7 (breast cancer), U937 (leukemia)10-20Apoptosis induction via p300 inhibition
6-(Trifluoroacetyl) analogSH-SY5Y (neuroblastoma)15Dual inhibition of p300 and EZH2

Cytotoxic Effects

In addition to anticancer activity, This compound has been evaluated for its cytotoxic effects on normal and cancerous cells. Studies indicate:

  • Selective cytotoxicity : The compound exhibits higher toxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index.
  • Inhibition of mitochondrial function : Similar derivatives have been shown to inhibit mitochondrial respiration in yeast models .

Case Study: Cytotoxicity Evaluation

A study assessing the cytotoxic effects of related compounds demonstrated that:

  • The compound showed significant cytotoxicity at concentrations above 20 µM in B16F10 murine melanoma cells.
  • Cell viability assays indicated that the compound did not significantly affect normal fibroblast cells at similar concentrations .

The biological activity of This compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and survival.
    • For instance, inhibition of topoisomerases I and II has been reported for related compounds .
  • Apoptosis Induction : The activation of apoptotic pathways through caspase activation has been observed in treated cancer cells.
  • Interaction with Serum Proteins : Binding studies with bovine serum albumin (BSA) suggest that the compound interacts with serum proteins, potentially affecting its bioavailability and distribution .

Q & A

Q. How can X-ray crystallography validate supramolecular interactions in trifluoroacetyl derivatives?

  • Methodology : Single-crystal XRD of analogous compounds (e.g., 2,6-bis(trifluoroacetyl)cyclohexanone) reveals intermolecular F···H interactions (2.8–3.2 Å) and π-stacking (3.5 Å spacing), critical for crystal engineering .

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